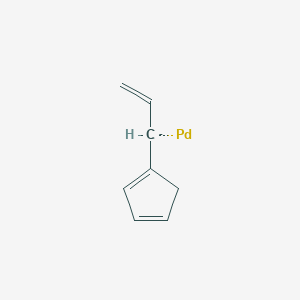

Palladium;1-prop-2-enylcyclopenta-1,3-diene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

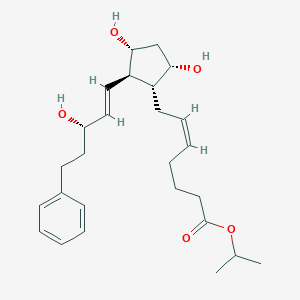

“Palladium;1-prop-2-enylcyclopenta-1,3-diene” is a chemical compound that involves the use of palladium in its structure . It is related to 1,3-dienes, which are organic compounds with two double bonds separated by one single bond .

Synthesis Analysis

The synthesis of 1,3-dienes can be achieved through a palladium-catalyzed allylic alkylation of pronucleophiles with unactivated skipped enynes . Another method involves a catalyst-controlled, tunable, and predictable regiodivergency in transforming the internal aliphatic propargyl esters into diverse libraries of highly substituted 1,3-dienyl and allyl products by Pd-catalysis .Molecular Structure Analysis

The molecular structure of 1,3-dienes, such as “Palladium;1-prop-2-enylcyclopenta-1,3-diene”, involves a planar structure with a conjugated system of pi electrons . This structure allows for unique reactivity and stability properties.Chemical Reactions Analysis

1,3-Dienes can undergo various chemical reactions. For instance, they can participate in Diels-Alder reactions, a type of cycloaddition reaction that yields a functionalized 6-membered ring product . They can also undergo a palladium-catalyzed carbonylation process to form adipic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-dienes can vary. For instance, cyclopentadiene, a type of 1,3-diene, is a colorless liquid with a strong and unpleasant odor . At room temperature, this cyclic diene dimerizes over the course of hours to give dicyclopentadiene via a Diels–Alder reaction .Applications De Recherche Scientifique

Palladium-Catalyzed Coupling Reactions

Palladium plays a crucial role in facilitating complex chemical reactions, particularly in the realm of organic synthesis. A notable application involves the palladium-catalyzed three-component-coupling strategy, which allows for the differential vicinal diarylation of terminal 1,3-dienes. This method regioselectively introduces two different arenes across the terminal alkene of various terminal 1,3-dienes at ambient temperatures, showcasing palladium's ability to mediate complex reactions efficiently (Stokes et al., 2014).

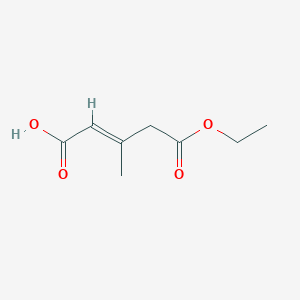

Addition Reactions with Carbonyl Compounds

The intermolecular, palladium-catalyzed addition of the alpha-C-H bond of monocarbonyl and 1,3-dicarbonyl compounds to dienes is another significant application. This process allows for the addition of various carbonyl compounds and nitriles to dienes, demonstrating palladium's versatility in facilitating additions to different substrates. The reaction showcases the ability to form complex molecules from simpler ones, contributing significantly to the synthesis of complex organic molecules (Leitner et al., 2004).

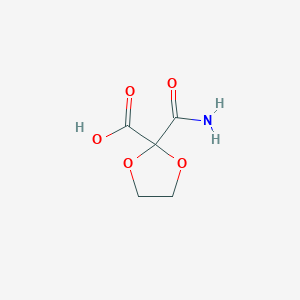

Synthesis of Bicyclic and Heterocyclic Compounds

Palladium-catalyzed reactions are instrumental in synthesizing bicyclic and heterocyclic compounds, which are vital in pharmaceuticals and materials science. For example, the coupling of vinylstannane or vinyl boronic acids with specific substrates yields 1,3-dienes, which then participate in homo- and hetero-Diels-Alder reactions. This process results in novel bicyclic compounds in a highly stereoselective fashion, underscoring the role of palladium in creating structurally complex molecules with potential applications in drug development and materials science (Adelbrecht et al., 2005).

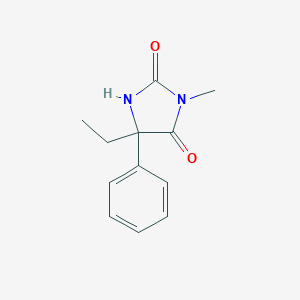

Enantioselective Reactions

Enantioselective reactions, crucial for producing molecules with specific three-dimensional arrangements, are another area where palladium catalysis shines. The use of chiral ligands in palladium-catalyzed reactions has enabled the asymmetric synthesis of various organic compounds. Such reactions are paramount in the pharmaceutical industry, where the chirality of a drug molecule can determine its efficacy and safety. Notably, the palladium-catalyzed asymmetric oxidative 1,2-diamination of 1,3-dienes has been developed, offering a method to synthesize compounds with high enantioselectivity, which is vital for the creation of bioactive molecules with specific stereochemical configurations (Wu et al., 2018).

Orientations Futures

The future directions in the study and application of 1,3-dienes like “Palladium;1-prop-2-enylcyclopenta-1,3-diene” could involve the development of more efficient and environmentally friendly synthesis methods . There is also potential for further exploration of the unique reactivity and properties of 1,3-dienes in various chemical reactions .

Propriétés

IUPAC Name |

palladium;1-prop-2-enylcyclopenta-1,3-diene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.Pd/c1-2-5-8-6-3-4-7-8;/h2-6H,1,7H2;/q-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKFMURDLHTMLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[CH-]C1=CC=CC1.[Pd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Pd- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palladium;1-prop-2-enylcyclopenta-1,3-diene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)